(R)-3-Benzyl-1-methyl-piperazine
Overview
Description
(R)-3-Benzyl-1-methyl-piperazine is a chemical compound belonging to the class of piperazines, which are characterized by a six-membered ring containing two nitrogen atoms at opposite positions
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with benzyl chloride and methylamine as starting materials.
Reaction Steps: The reaction involves the nucleophilic substitution of benzyl chloride with methylamine, followed by the formation of the piperazine ring through intramolecular cyclization.
Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods to larger reactors.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form benzylpiperazine derivatives.
Reduction: Reduction reactions can be employed to reduce the benzyl group to a simpler alkyl group.
Substitution: Substitution reactions can introduce various functional groups onto the piperazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Benzylpiperazine derivatives.
Reduction Products: Alkylpiperazine derivatives.
Substitution Products: Piperazine derivatives with various functional groups.
Scientific Research Applications
(R)-3-Benzyl-1-methyl-piperazine has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems and as a tool in molecular biology research.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which (R)-3-Benzyl-1-methyl-piperazine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzylpiperazine: Similar structure but lacks the methyl group.
1-Methylpiperazine: Similar structure but lacks the benzyl group.
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Properties
IUPAC Name |
(3R)-3-benzyl-1-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPPXZJEYFKMD-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@@H](C1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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